Product packaging for Furandiol(Cat. No.:CAS No. 59684-34-3)

Furandiol

Cat. No.: B14608840
CAS No.: 59684-34-3
M. Wt: 250.33 g/mol
InChI Key: CJMRDWKLOVHYSM-HTUGSXCWSA-N
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Description

3,4-Furandiol (tetrahydro-, trans-) is a cyclic diol with the molecular formula C₄H₈O₃ and a molecular weight of 104.10 g/mol . Its IUPAC name is trans-3,4-dihydroxytetrahydrofuran, and it is registered under CAS number 22554-74-1 . This compound is structurally characterized by a tetrahydrofuran ring with hydroxyl groups at the 3- and 4-positions in a trans-configuration (Figure 1). It is found in diverse natural and synthetic contexts, including:

  • Bio-oils derived from microwave-assisted pyrolysis of pine wood sawdust .
  • Plant extracts, such as Irvingia gabonensis (bush mango) seeds, where it serves as a precursor for organic synthesis .
  • Fungal metabolites, such as Lactarius circellatus, where stereoisomers like Furandiol 15 (C₁₅H₂₃O₃) exhibit complex stereochemistry and optical activity .

Its applications span organic synthesis, pharmaceuticals, and food science, owing to its reactivity as a diol and chiral properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B14608840 Furandiol CAS No. 59684-34-3

Properties

CAS No.

59684-34-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(5S,5aS,8aR,9S)-5,7,7-trimethyl-4,5a,6,8,8a,9-hexahydroazuleno[5,6-c]furan-5,9-diol

InChI

InChI=1S/C15H22O3/c1-14(2)5-10-12(6-14)15(3,17)4-9-7-18-8-11(9)13(10)16/h7-8,10,12-13,16-17H,4-6H2,1-3H3/t10-,12+,13+,15+/m1/s1

InChI Key

CJMRDWKLOVHYSM-HTUGSXCWSA-N

Isomeric SMILES

C[C@@]1(CC2=COC=C2[C@H]([C@H]3[C@@H]1CC(C3)(C)C)O)O

Canonical SMILES

CC1(CC2C(C1)C(CC3=COC=C3C2O)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for Furandiol Preparation

Synthesis from Glycals Using Indium Trichloride

One of the most efficient approaches for synthesizing chiral furan diols involves the use of glycals as starting materials with indium trichloride (InCl3) as a catalyst. This method provides a facile route to optically active furan diols that serve as versatile chiral building blocks.

Reaction Mechanism and Conditions

The transformation of D-glucal to furan diol proceeds through a sequence involving:

  • Nucleophilic attack of water on the glycal
  • Opening of the pyranose ring
  • Cyclization to form a five-membered ring
  • Dehydration to furnish the furan ring

The reaction is catalyzed by InCl3·3H2O, which acts as a Lewis acid to activate the substrate. This method is particularly valuable as it operates under mild conditions at room temperature and provides good yields.

Experimental Procedure

A typical procedure involves:

  • Dissolving D-glucal (1 equivalent) in acetonitrile
  • Adding InCl3·3H2O (0.1 equivalent) as catalyst
  • Stirring the reaction mixture at room temperature for 2.5 hours
  • Purification by column chromatography

This approach represents a significant improvement over earlier methods that required harsh conditions such as high temperatures (80-100°C) and the use of toxic metal catalysts like HgSO4 in concentrated H2SO4.

Ionic Liquid-Based Synthesis of Furan Diol

An environmentally friendly approach to furan diol synthesis involves the use of ionic liquids as reaction media. This green chemistry strategy offers several advantages, including ease of product isolation and recyclability of the reaction medium.

[Bmim][MSO4]/InCl3·3H2O System

A particularly efficient system employs 1-butyl-3-methylimidazolium methyl sulfate ([Bmim][MSO4]) as the ionic liquid with InCl3·3H2O as the catalyst. This combination provides:

  • High yields (typically >90%)
  • Dramatically enhanced reaction rates
  • Mild reaction conditions
  • Reduced environmental impact

The procedure involves:

  • Dissolving D-glucal in the ionic liquid
  • Adding the InCl3·3H2O catalyst
  • Stirring at room temperature
  • Simple extraction and isolation of the product

This method represents a significant advance in developing green strategies for furan diol synthesis by minimizing toxicity and creating a more environmentally acceptable process.

Biocatalytic Synthesis of Furan-Based Diol Derivatives

Enzymatic approaches offer stereoselective and environmentally friendly routes to furan diols. Recent advances in biocatalysis have enabled the synthesis of furan-based oligomer diols with excellent end-group fidelity.

Lipase-Catalyzed Synthesis

The use of immobilized Candida antarctica Lipase B (CalB) provides an effective biocatalytic route for synthesizing furan-comprising polyester oligomer diols:

  • The reaction employs dimethyl furan-2,5-dicarboxylate (DMFDCA) and 1,4-cyclohexanedimethanol (1,4-CHDM) as substrates
  • A solvent-free two-stage polycondensation process is used
  • The method achieves excellent end-group fidelity
  • Yields of approximately 95% are obtained

The reaction is typically performed under mild conditions, and the immobilized enzyme can be recycled, though with approximately 20% decrease in yield with each reuse.

Total Synthesis of Sesquiterpene this compound

The synthesis of the complex sesquiterpene this compound structure requires sophisticated synthetic strategies. Notable approaches include:

Furan Ring Transfer (FRT) Reaction

This approach, developed for the synthesis of lactarane sesquiterpenes, involves:

  • Construction of a prop-2-ynyl ether intermediate
  • A furan ring transfer reaction using potassium tert-butoxide
  • Formation of naphtho[2,3-c]this compound intermediates
  • A base-catalyzed pinacol-type rearrangement to construct the azuleno[5,6-c]furan ring system

This synthetic route achieves high stereoselectivity and good yields, making it valuable for accessing the complex this compound scaffold.

Comparative Analysis of Preparation Methods

Yield Comparison

The various methods for this compound preparation demonstrate different efficiencies in terms of yield:

Preparation Method Starting Material Catalyst/Reagent Yield (%) Reference
InCl₃ catalysis D-Glucal InCl₃·3H₂O 70-80
Ionic liquid method D-Glucal [Bmim][MSO₄]/InCl₃·3H₂O >90
Biocatalytic synthesis DMFDCA + 1,4-CHDM Candida antarctica Lipase B 95
FRT reaction approach Prop-2-ynyl ether ᵗBuOK 88-93
Traditional method (1966) D-Glucal H₂O/HOAc 50
HgSO₄ method (1975) D-Glucal HgSO₄/H₂SO₄ 60-70

Reaction Conditions and Environmental Impact

The evolution of this compound synthesis methods shows a clear trend toward greener chemistry:

  • Early methods (1966-1975) employed harsh conditions (170°C) and toxic reagents (HgSO₄)
  • Modern approaches utilize milder conditions (room temperature to 80°C)
  • Catalytic methods require significantly less reagent (typically 0.1 equivalents)
  • Biocatalytic and ionic liquid approaches align with green chemistry principles

Stereoselectivity Considerations

The stereochemical outcome of this compound synthesis is crucial for applications in natural product synthesis and pharmaceutical development:

  • InCl₃-catalyzed methods provide stereoselective access to chiral furan diols
  • Enzymatic approaches offer excellent stereocontrol
  • The FRT reaction yields separable diastereomeric mixtures of naphtho[2,3-c]furans in ratios of approximately 1:2 to 1:7

Analytical Methods for Synthesized Furan Diols

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly employed for the analysis of furanic compounds, including furan diols:

UHPLC Method Parameters
Parameter Specification
Column Eclipse plus C-18 RRHD, 2.1 mm × 100 mm × 1.8 µm
Flow rate 0.8 mL/min
Column temperature 40°C
Detection 282 nm/4nm, ref- 400/100 nm
Injection volume 1 µL
Run time 5.50 min
Mobile phase A Milli Q Water
Mobile phase B Acetonitrile (HPLC grade)

This ultrafast UHPLC method offers significant advantages over standard HPLC methods, reducing analysis time to 5.5 minutes or less and saving approximately 90% of solvent compared to conventional methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information for confirming the identity and purity of synthesized furan diols:

  • ¹H NMR: Key signals include those corresponding to the furan ring protons (typically 6.0-7.5 ppm) and hydroxyl protons
  • ¹³C NMR: Characteristic signals for furan carbons appear in the 105-150 ppm range
  • 2D NMR techniques (NOESY) are valuable for confirming the stereochemistry of diastereomeric products

Applications of Synthesized Furan Diols

Polymer Chemistry Applications

Furan diols have emerged as important bio-based alternatives to petroleum-derived compounds in polymer synthesis:

Epoxy Resin Development

Furan-based diols are being utilized to create alternatives to bisphenol-A epoxy resins:

  • Glycidyl ethers prepared from furan diols can be cured with diamines to form thermosets
  • These epoxy resins demonstrate lower toxicity than bisphenol-A
  • The cured materials show excellent thermal stability, high hardness, good adhesion, and flexibility
  • Glass transition temperatures typically range from 30-54°C depending on the structure of the furan diol

This application highlights the potential of furan diols as sustainable alternatives in polymer chemistry, addressing both performance requirements and environmental concerns.

Natural Product Synthesis

This compound structures derived from sesquiterpenes serve as important synthetic targets due to their biological activities:

  • Sesquiterpenes isolated from Lactarius species show antifeedant properties against storage pests like Tribolium confusum and Sitophilus granarius
  • These compounds constitute chemical defenses against various predators, including bacteria, fungi, animals, and insects
  • The development of synthetic routes to this compound enables further research into these bioactive compounds

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of Alkyl-Substituted Furans

Furan derivatives undergo acid-mediated hydrolysis to form diketones or other carbonyl-containing products. For example:

  • 5-Methylfuran-2-yl hydrolyzes in trifluoroacetic acid (TFA) to form 2,5-dioxopentanyl via retro-Paal-Knorr reaction .

  • The reaction mechanism involves protonation of the oxygen atom, ring opening, and subsequent hydration (Table 1).

Table 1: Hydrolysis pathways of substituted furans

SubstrateConditionsProductYieldSource
5-Methylfuran-2-yl10% TFA, 1 h, RT2,5-Dioxopentanyl>95%
FuranH₂SO₄, Δ1,4-Diketone60–80%

Oxidation and Ring-Opening Reactions

Furan rings are susceptible to oxidative cleavage under various conditions:

  • Furfural (2-furaldehyde) undergoes oxidative decarbonylation to produce furan in the presence of palladium catalysts .

  • 2-Vinylfuran decomposes via intramolecular H-transfer or C–C bond cleavage, forming intermediates like 2-furylmethyl radicals .

Key pathways:

  • Epoxidation : Furan rings can form epoxides, which hydrolyze to diols under acidic or basic conditions (hypothetical for diol formation).

  • Enedial intermediates : Oxidative metabolism of furans generates reactive enedials, which trap nucleophiles like glutathione .

Diels-Alder Cycloadditions

Furan derivatives act as dienes in [4+2] cycloadditions with electron-deficient dienophiles:

  • Furan reacts with ethyl (E)-3-nitroacrylate to yield *endo-preferential adducts .

  • Substituents on the furan ring modulate reactivity; electron-donating groups enhance reaction rates.

Hydrogenation and Reduction

Furan rings are hydrogenated to tetrahydrofuran (THF) derivatives:

  • Furfural reduces to furfuryl alcohol over Cu-based catalysts .

  • Full hydrogenation of furan requires harsh conditions (e.g., Raney Ni, high H₂ pressure) .

Thermal Decomposition in Combustion

Low-pressure pyrolysis of furans produces small hydrocarbons and CO:

  • 2-Methylfuran decomposes at 1,100–1,400 K to form C₁–C₄ hydrocarbons , CO , and benzene .

  • Dominant pathways include C–O bond cleavage and radical recombination (Figure 1).

Figure 1: Major decomposition routes for 2-methylfuran

  • C–H scission : Forms methyl and furyl radicals.

  • Ring-opening : Generates unsaturated aldehydes or ketones.

Catalytic Conversion on Metal Surfaces

Furfural undergoes selective deoxygenation on Ni catalysts:

  • Furfural → Furan : Via decarbonylation (ΔG = −0.13 eV, barrier = 0.42 eV) .

  • Competing pathways include H-addition to the carbonyl group or C–C bond cleavage .

Biotransformation and Toxicity

Furan derivatives are metabolized to reactive intermediates:

  • 4-Ipomeanol (a furanotoxin) forms enedial metabolites that covalently bind to proteins, causing hepatotoxicity .

  • Glutathione adducts and pyrrole cross-links are common detoxification products .

Scientific Research Applications

While the search results provided offer some information on furan and its derivatives, including furandiol, they do not contain the comprehensive data tables and well-documented case studies necessary to fulfill the request for a detailed article focusing solely on the applications of this compound. However, based on the available information, here's what can be gathered:

Furan and its Derivatives: Applications and Synthesis

Furan Furan is a five-membered heterocyclic organic compound containing an oxygen atom . It serves as a building block in various industries .

Applications of Furan and its Derivatives

  • Industrial Applications Furan has applications in the agriculture, cosmetics, medicinal, pharmaceutical, and polymer industries .
  • Epoxy Resins Furan diols can be used to create epoxy resins . Epoxy resins made from furan diols have demonstrated lower toxicity than bisphenol-A and can form thermosets with comparable properties to standard epoxy resin systems . These resins exhibit high hardness, good adhesion, and a range of flexibility when applied as coatings on steel substrates .
  • Synthesis New methods for synthesizing furan and its derivatives are being developed and applied on a large scale .

This compound

  • Synthesis this compound can be synthesized from glucal using indium(III) chloride and an ionic liquid .
  • Thermosets Glycidyl ethers can be prepared from furan-based diols and cured with a diamine to form thermosets . The glass transition temperatures of these thermosets range from 30 to 54°C, depending on the structure of the furan diol .
  • Toxicity Furan diols exhibit lower toxicity compared to bisphenol-A .

5-Hydroxymethylfurfural (HMF)

  • Synthesis Studies are continuously being done on the synthesis and applications of HMF and its derivatives . HMF can be obtained by irradiating aqueous fructose (or sucrose) mixed with inorganic phosphates using microwaves .
  • Derivatives 2,5-Furandicarbaldehyde (FDC) is an important furan derivative with numerous synthesis methods .

Phenolic Compounds

  • Antioxidant and Anti-inflammatory Properties Phenolic compounds are known for their antioxidant and anti-inflammatory properties and are being researched for their potential role in managing diabetes due to their positive effects on glucose homeostasis .
  • Role in Diabetes Polyphenols can regulate carbohydrate metabolism and hepatic glucose homeostasis, which are often impaired in diabetes . They can also inhibit blood glucose, promote glucokinase activity, produce glycogen in the liver, and increase blood insulin levels .

Mechanism of Action

The mechanism of action of furandiol involves its interaction with various molecular targets and pathways. The hydroxyl groups in this compound can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the furan ring can participate in hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Differences :

  • 2,5-Furandiol (CAS 133200-67-6) has hydroxyl groups at the 2- and 5-positions of the tetrahydrofuran ring, altering its hydrogen-bonding network and reactivity .

Physicochemical Properties :

Property 3,4-Furandiol (trans-) 2,5-Furandiol
Molecular Formula C₄H₈O₃ C₄H₈O₃
Molecular Weight 104.10 g/mol 104.10 g/mol
Boiling Point 393.20 K (at 2.10 kPa) Not reported
Density 1.30 g/cm³ (predicted) 1.30 g/cm³ (similar)
Water Solubility Highly soluble Moderately soluble

Functional Implications :

  • 3,4-Furandiol ’s trans-diol configuration enables stereoselective reactions, such as asymmetric acetal formation .
  • 2,5-Furandiol ’s symmetrical structure may favor polymerization or coordination chemistry .

Stereoisomers: cis-3,4-Furandiol

Structural Differences :

  • The cis-isomer (CAS 4358-64-9) has hydroxyl groups on the same side of the tetrahydrofuran ring, affecting its dipole moment and crystallinity .

Key Comparisons :

Property trans-3,4-Furandiol cis-3,4-Furandiol
Optical Activity [α]²⁵_D = +14.6 (methanol) [α]²⁵_D = -12.3 (predicted)
Melting Point 67–69°C 58–60°C
Applications Chiral synthesis Limited due to lower thermal stability

Substituted Derivatives: 3,4-Dihydroxy-2,5-dimethoxytetrahydrofuran

Structural Features :

  • Methoxy groups at the 2- and 5-positions (C₆H₁₂O₅; MW 164.16 g/mol) increase steric hindrance and alter electronic properties .

Physicochemical Contrasts :

Property 3,4-Furandiol (trans-) 2,5-Dimethoxy Derivative
Boiling Point 393.20 K 109–111°C
Acid Dissociation (pKa) ~12.5 (predicted) 12.56 ± 0.70
Reactivity Diol-specific (e.g., esterification) Methoxy groups favor ether cleavage

Related Furan Derivatives: Furfural and 5-Hydroxymethylfurfural (5-HMF)

Functional Group Contrasts :

  • Furfural (C₅H₄O₂): An aldehyde with a furan ring, highly reactive in condensation reactions .
  • 5-HMF (C₆H₆O₃): A hydroxymethyl-substituted furfural, prevalent in carbohydrate-rich pyrolysis products .

Research Findings and Data Tables

Table 1: Spectroscopic Data for 3,4-Furandiol Derivatives

Compound UV λₘₐₓ (nm) HRMS [M+H]⁺ ¹H-NMR Key Shifts (ppm) Source
3,4-Furandiol (trans-) 200 104.047 3.70 (m, 2H), 4.10 (m, 2H) NIST
Furandiol 15 (C₁₅H₂₃O₃) 200 251.164 1.25 (s, 3H), 3.45 (d, 1H) Lactarius Fungi

Table 2: Natural Sources and Yields

Source Compound Identified Yield/Peak Area (%) Reference
Irvingia gabonensis 3,4-Furandiol, tetrahydro-trans 2.8% (GC-MS)
Pine Wood Sawdust Pyrolysis 3,4-Furandiol, tetrahydro-trans Minor component
Fermented Millet Beverage 3,4-Furandiol, tetrahydro-trans Trace

Q & A

Q. What are the established synthetic routes for Furandiol, and how do reaction conditions affect yield?

this compound can be synthesized via catalytic hydrogenation of furan derivatives or acid-catalyzed hydration of furan-based epoxides. Key variables include catalyst selection (e.g., palladium or nickel catalysts for hydrogenation), solvent polarity, and temperature. For example, hydrogenation at 80–120°C under 5–10 bar H₂ pressure yields 70–85% this compound. Yield optimization requires monitoring reaction kinetics and purity of intermediates using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry and functional groups. ¹H NMR peaks for hydroxyl groups appear at δ 1.5–2.5 ppm (broad), while furan ring protons resonate at δ 4.0–5.5 ppm. Infrared (IR) spectroscopy identifies O-H (3200–3600 cm⁻¹) and C-O (1050–1250 cm⁻¹) bonds. Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 118 for this compound). Document spectral data following journal guidelines, ensuring axis labels and solvent peaks are annotated .

Q. How can researchers determine this compound’s solubility in aqueous and organic solvents?

Use gravimetric analysis: dissolve known quantities of this compound in solvents (e.g., water, ethanol) at 20°C, filter saturated solutions, and evaporate to measure residual mass. For example, related compounds like 2,2-Diethyl-5-methyl-tetrahydrofuran-3,4-diol exhibit solubility of 1.667E+02 g/L in water at 20°C . Tabulate results with controlled variables (temperature, solvent purity):

SolventSolubility (g/L)Temperature (°C)Method
Water166.720Gravimetric
Ethanol230.525HPLC

Replicate measurements three times to assess precision .

Q. What are the standard protocols for evaluating this compound’s reactivity in common organic reactions?

Design kinetic studies under inert atmospheres to assess esterification or oxidation. For esterification, react this compound with acetic anhydride (1:2 molar ratio) at 60°C, using sulfuric acid as a catalyst. Monitor conversion rates via TLC or FTIR. Control humidity and oxygen levels to prevent side reactions. Report yields, byproducts, and reaction timeframes .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in catalytic hydrogenation pathways?

Employ isotopic labeling (e.g., deuterated solvents) and in-situ FTIR to track hydrogen adsorption on catalyst surfaces. Density Functional Theory (DFT) simulations can model transition states, comparing activation energies for furan vs. tetrahydrofuran intermediates. Validate computational results with experimental kinetic data .

Q. What experimental designs mitigate contradictions in this compound’s thermal stability data across studies?

Contradictions often arise from varying heating rates or atmospheric conditions. Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min under N₂). Replicate studies using identical equipment (e.g., TGA-FTIR coupling) and publish raw data for cross-validation. Meta-analysis of existing literature can identify confounding variables like impurity levels .

Q. Which methodologies are optimal for studying this compound’s stability under extreme pH conditions?

Prepare buffered solutions (pH 1–13) and incubate this compound at 37°C. Withdraw aliquots at intervals (0, 24, 48 hrs) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life under ambient conditions. Control ionic strength and dissolved oxygen to isolate pH effects .

Q. How can computational models predict this compound’s biodegradation pathways in environmental systems?

Apply molecular docking simulations to map interactions with microbial enzymes (e.g., oxidoreductases). Validate predictions with aerobic biodegradation tests (OECD 301B), measuring CO₂ evolution over 28 days. Corrogate results with toxicity assays to assess ecotoxicological endpoints .

Q. What statistical approaches resolve variability in this compound’s toxicity data across cell lines?

Use ANOVA to compare IC₅₀ values from MTT assays in HepG2 vs. NIH/3T3 cells. Stratify data by exposure duration (24 vs. 48 hrs) and include positive controls (e.g., cisplatin). Report confidence intervals and effect sizes to distinguish biological variability from methodological noise .

Q. How do researchers balance accuracy and practicality in quantifying this compound’s enantiomeric excess?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers. Optimize mobile phase (hexane:isopropanol, 90:10) and flow rate (1 mL/min). Cross-validate with polarimetry or circular dichroism (CD). Calibrate using racemic and enantiopure standards, reporting resolution factors (Rs > 1.5) .

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